molecular formula C36H56O11 B2641383 Ilexpernoside D CAS No. 1070886-09-7

Ilexpernoside D

Cat. No.: B2641383
CAS No.: 1070886-09-7
M. Wt: 664.833
InChI Key: DWKCNDMXGMPPQQ-FQLHGXIBSA-N
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Description

Ilexpernoside D is a δ-oleanane-type triterpenoid glycoside isolated from the roots of Ilex asprella. This compound is part of a group of triterpenoid glycosides known for their diverse biological activities. This compound has been identified through various chromatographic separation techniques and its structure has been confirmed using mass spectrometry and nuclear magnetic resonance spectroscopic analysis .

Preparation Methods

Synthetic Routes and Reaction Conditions

Ilexpernoside D is typically isolated from natural sources rather than synthesized. The roots of Ilex asprella are extracted using 75% ethanol. The extract is then subjected to various chromatographic techniques, including silica gel, ODS, Sephadex LH-20, and preparative high-performance liquid chromatography, to isolate this compound .

Industrial Production Methods

Currently, there are no large-scale industrial production methods for this compound. The compound is primarily obtained through laboratory-scale extraction and purification processes from the roots of Ilex asprella .

Chemical Reactions Analysis

Types of Reactions

Ilexpernoside D, like other triterpenoid glycosides, can undergo several types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: Common reagents include halogens and nucleophiles under various conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds .

Scientific Research Applications

Ilexpernoside D has been studied for its potential biological activities. Research has shown that triterpenoid glycosides, including this compound, have various pharmacological effects such as anti-inflammatory, anti-cancer, and cardioprotective activities. These compounds are also being investigated for their potential use in traditional Chinese medicine .

Mechanism of Action

The mechanism of action of Ilexpernoside D involves its interaction with specific molecular targets and pathways. Triterpenoid glycosides are known to modulate various signaling pathways, including those involved in inflammation and apoptosis. The exact molecular targets of this compound are still under investigation, but it is believed to exert its effects through the modulation of key enzymes and receptors involved in these pathways .

Comparison with Similar Compounds

Similar Compounds

  • Rotundinoside A
  • Oblonganoside M
  • Ilexsaponin B2
  • Ilexside II
  • Rotundinoside B
  • Ilekudinoside B
  • Ilexpublesnin E
  • Ilekudinoside D

Uniqueness

Ilexpernoside D is unique among triterpenoid glycosides due to its specific structure and the presence of a sulfo group. This structural feature may contribute to its distinct biological activities and potential therapeutic applications .

Properties

IUPAC Name

(2S,3S,4S,5R,6R)-6-[[(3S,4R,6aR,6bS,8aS,11R,12R,12aS,14bR)-8a-carboxy-12-hydroxy-4-(hydroxymethyl)-4,6a,6b,11,12,14b-hexamethyl-1,2,3,4a,5,6,7,8,9,10,11,12a,14,14a-tetradecahydropicen-3-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C36H56O11/c1-18-9-14-36(30(43)44)16-15-33(4)19(27(36)35(18,6)45)7-8-21-31(2)12-11-22(32(3,17-37)20(31)10-13-34(21,33)5)46-29-25(40)23(38)24(39)26(47-29)28(41)42/h7,18,20-27,29,37-40,45H,8-17H2,1-6H3,(H,41,42)(H,43,44)/t18-,20?,21?,22+,23+,24+,25-,26+,27-,29-,31+,32+,33-,34-,35-,36+/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWKCNDMXGMPPQQ-FQLHGXIBSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(C5(C)CO)OC6C(C(C(C(O6)C(=O)O)O)O)O)C)C)C2C1(C)O)C)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CC[C@@]2(CC[C@@]3(C(=CCC4[C@]3(CCC5[C@@]4(CC[C@@H]([C@@]5(C)CO)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)C(=O)O)O)O)O)C)C)[C@@H]2[C@]1(C)O)C)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H56O11
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

664.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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